Bortezomib Pinanediol Ester chemical structure and properties
Bortezomib Pinanediol Ester chemical structure and properties
An In-Depth Technical Guide to Bortezomib Pinanediol Ester: A Key Intermediate in Proteasome Inhibitor Synthesis
Abstract
Bortezomib Pinanediol Ester (CAS No: 205393-22-2) is a pivotal synthetic intermediate and prodrug in the manufacturing of Bortezomib, a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1][2] The covalent protection of Bortezomib's reactive boronic acid moiety as a pinanediol ester imparts significant stability, facilitating multi-step synthesis, purification, and handling while preventing undesirable side reactions like oxidation.[3][4] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Bortezomib Pinanediol Ester. It further details the critical deprotection step required to yield the active pharmaceutical ingredient (API), Bortezomib. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.
Introduction: The Strategic Importance of the Pinanediol Ester
Bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome, a key cellular complex involved in protein degradation.[1][2] By disrupting proteasome function, Bortezomib induces apoptosis in cancer cells. However, the boronic acid functional group, essential for its therapeutic activity, is also highly reactive and susceptible to degradation, particularly oxidative deboronation.[5]
To overcome these synthetic and stability challenges, a protection strategy is employed. The boronic acid is converted into a more stable boronic ester using a chiral auxiliary, (1S,2S,3R,5S)-(+)-2,3-pinanediol.[1][3] This serves two primary purposes:
-
Protection & Stability : The pinanediol group masks the reactive boronic acid, protecting it from unwanted side reactions throughout the synthesis and purification process.[3] Pinanediol esters are recognized for their high thermodynamic and hydrolytic stability compared to other common boronic esters.[6]
-
Chiral Control : The pinanediol auxiliary is instrumental in establishing the correct stereochemistry at the boron-bearing carbon, which is critical for the drug's efficacy.[1][2]
The relationship between the stable intermediate, the active drug, and its biological target is a cornerstone of Bortezomib's manufacturing logic.
Chemical Identity and Physicochemical Properties
Chemical Structure and Stereochemistry
Bortezomib Pinanediol Ester is a complex molecule comprising three main structural units: a pyrazinecarboxylic acid cap, an L-phenylalanine residue, and a boron-containing L-leucine analogue, where the boronic acid is esterified with (1S,2S,3R,5S)-pinanediol.
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IUPAC Name : N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide[7][8]
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CAS Number : 205393-22-2[7]
Physicochemical Data
The key physicochemical properties of Bortezomib Pinanediol Ester are summarized in the table below. This data is essential for designing synthetic workups, purification strategies, and analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 518.46 g/mol | [4][] |
| Appearance | White to off-white or pale yellow solid | [4][] |
| Melting Point | 75-83 °C | [4][] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| LogP | 4.81780 | [4] |
The Chemistry of Bortezomib Pinanediol Ester
Synthesis Pathway: A Convergent Approach
The industrial synthesis of Bortezomib Pinanediol Ester is typically achieved through a convergent strategy, which enhances efficiency and overall yield by preparing complex fragments separately before their final assembly.[1] This approach minimizes the number of linear steps and simplifies purification. The key fragments are:
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Fragment A : N-pyrazinoyl-L-phenylalanine
-
Fragment B : (1R)-Boroleucine-(1S,2S,3R,5S)-(+)-pinanediol ester, often used as its trifluoroacetate salt (CAS: 179324-87-9).[5][10]
The crucial step is the amide bond formation between these two fragments. The choice of coupling agent is critical to prevent racemization of the L-phenylalanine chiral center, a known risk with electron-withdrawing Nα-acyl groups like pyrazinoyl.[5] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been shown to be highly effective in suppressing this side reaction.[1][5]
Deprotection: Release of the Active API
The final and most critical step in the synthesis of the Bortezomib API is the removal of the pinanediol protecting group. This is accomplished via a transesterification reaction.
Rationale : Direct hydrolysis of the highly stable pinanediol ester can be slow and require harsh conditions.[3][6] Transesterification provides a more controlled and efficient method. By introducing a different boronic acid (e.g., isobutylboronic acid) in a biphasic system (such as aqueous methanol and hexane) under strongly acidic conditions, an equilibrium is established that favors the formation of the more water-soluble Bortezomib and the hexane-soluble pinanediol isobutylboronate.[1][5] This phase separation drives the reaction to completion and simplifies the isolation of the final product.
Protocol: Deprotection of Bortezomib Pinanediol Ester
-
Reaction Setup : Charge a suitable reactor with Bortezomib Pinanediol Ester (1.0 eq).
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Solvent Addition : Add a biphasic solvent mixture of n-hexane and methanol.
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Reagent Addition : Add isobutylboronic acid (≥2.5 eq) and an aqueous solution of a strong acid (e.g., 2N HCl).
-
Reaction : Stir the mixture vigorously at ambient temperature for 2-4 hours. Monitor the reaction for completion by HPLC.
-
Workup : Once the reaction is complete, separate the aqueous and organic layers. The pinanediol auxiliary is recovered from the organic layer as its isobutylboronate.[5]
-
Isolation : The aqueous layer, containing the Bortezomib API, is neutralized with a base (e.g., NaOH) to a pH of ~7.5.
-
Extraction & Crystallization : Extract the Bortezomib into an organic solvent like ethyl acetate. Concentrate the organic solution and crystallize the product. Bortezomib is often isolated as its trimeric boroxine anhydride form.[1]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of Bortezomib Pinanediol Ester. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Bortezomib Pinanediol Ester and for tracking the progress of the deprotection reaction.
Protocol: HPLC Purity Analysis
-
Instrumentation : Agilent 1200 series or equivalent, with a UV detector.[5]
-
Column : C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.[5][11]
-
Mobile Phase A : Acetonitrile / Water / Formic Acid (300:700:1, v/v/v).[5]
-
Mobile Phase B : Acetonitrile / Water / Formic Acid (800:200:1, v/v/v).[5]
-
Flow Rate : 1.0 mL/min.[5]
-
Column Temperature : 25 °C.[11]
-
Injection Volume : 20 µL.[11]
-
Gradient Program :
-
0-5 min: 100% A
-
5-20 min: Linear gradient from 100% A to 100% B
-
20-22 min: Linear gradient from 100% B to 100% A
-
-
System Suitability : Verify system performance by injecting a standard solution to check for theoretical plates, tailing factor, and reproducibility. The primary peak for Bortezomib Pinanediol Ester should be well-resolved from any process impurities or starting materials.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used for unambiguous structural elucidation. Key diagnostic signals include the protons of the pyrazine ring, the phenyl group, the leucine and phenylalanine backbones, and the characteristic signals from the pinanediol moiety.[1][12]
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis will show a prominent ion corresponding to the protonated molecule [M+H]⁺.[1][5]
Application in Drug Development and Manufacturing
The use of Bortezomib Pinanediol Ester is a classic example of a protecting group strategy that is critical to the successful large-scale synthesis of a complex pharmaceutical agent.
-
Key Starting Material : It serves as the immediate, stable precursor to the final API.[7] Its high purity is paramount, as any impurities at this stage (e.g., diastereomers) can be difficult to remove from the final Bortezomib product.[5]
-
Impurity Control : One of the most critical impurities to control is the diastereomer formed by racemization at the L-phenylalanine center.[5] The use of optimized coupling conditions (with TBTU) and rigorous HPLC analysis of the pinanediol ester intermediate ensures that the stereochemical integrity of the molecule is maintained before the final deprotection step.[1][5]
Conclusion
Bortezomib Pinanediol Ester is more than a simple intermediate; it is a thoughtfully designed molecule that solves critical stability and stereochemical challenges inherent in the Bortezomib structure. Its synthesis via a convergent pathway and its clean conversion to the active drug through transesterification represent an efficient and robust manufacturing process. A thorough understanding of its chemical properties and the analytical methods used for its characterization is essential for ensuring the quality, safety, and efficacy of the final Bortezomib drug product.
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An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. (2012). Hindawi. [Link]
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